molecular formula C8H11ClN2O2 B1437038 Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride CAS No. 1072438-54-0

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Cat. No. B1437038
CAS RN: 1072438-54-0
M. Wt: 202.64 g/mol
InChI Key: YYGVAWOBVTZCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is an organic compound with the CAS Number: 1072438-54-0 . It has a molecular weight of 202.64 and its linear formula is C8H11ClN2O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Ligand Formation and Metal Complexes

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has been utilized as a precursor for the formation of unsymmetrical diamide ligands. Napitupulu et al. (2006) reported that it can act as a tridentate ligand to form complexes with metals such as cobalt and copper, demonstrating its potential in creating polymetallic species and helicates. This compound's ability to bind metals through its amido group, flanking pyridine groups, and carboxylate group suggests significant applications in coordination chemistry (Napitupulu et al., 2006).

Potential as DPP-4 Inhibitors

Kaczanowska et al. (2010) designed and synthesized a collection of novel aminomethyl-pyridines, investigating their potential as DPP-4 inhibitors, a class of drugs used in the treatment of diabetes. Their study found that certain derivatives of this compound showed inhibitory activity in the nanomolar range, indicating its potential application in medicinal chemistry (Kaczanowska et al., 2010).

Synthesis of Pyridine Derivatives

Research by Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. This study contributes to the broader field of heterocyclic chemistry, demonstrating how this compound can be utilized in the synthesis of diverse pyridine derivatives, expanding the library of compounds available for various scientific applications (Mekheimer et al., 1997).

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine-carboxamide, exhibiting significant antimicrobial activity. This suggests that this compound could play a role in the development of new antimicrobial agents (Al-Omar & Amr, 2010).

Safety and Hazards

“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Biochemical Analysis

Biochemical Properties

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas (nitrogen or argon) at 2-8°C. Long-term exposure to certain conditions may lead to degradation, affecting its efficacy and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the appropriate dosage to avoid threshold effects and ensure safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall efficacy .

properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVAWOBVTZCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659977
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072438-54-0
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.